molecular formula C8H13NS B6147554 4-(but-3-yn-1-yl)thiomorpholine CAS No. 1055404-32-4

4-(but-3-yn-1-yl)thiomorpholine

Cat. No.: B6147554
CAS No.: 1055404-32-4
M. Wt: 155.3
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Description

4-(But-3-yn-1-yl)thiomorpholine ( 1055404-32-4 ) is a chemical building block of high interest in organic and medicinal chemistry research. With a molecular formula of C8H13NS and a molecular weight of 155.26 g/mol , this compound is characterized by the combination of a thiomorpholine ring and a terminal alkyne functional group . The primary research value of this compound lies in its application as a key synthetic intermediate, particularly in the development of pharmaceuticals and agrochemicals . Its terminal alkyne group allows for efficient participation in Click Chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This makes it an extremely useful tool for drug discovery and bioconjugation applications, enabling researchers to rapidly build more complex molecular architectures. Meanwhile, the thiomorpholine ring contributes significant polarity and hydrogen bonding potential, which can be instrumental in modifying the solubility, bioavailability, and metabolic profile of lead compounds . Thiomorpholine is a sulfur-containing analogue of morpholine, and its incorporation into a molecule can be a strategic step in the design of bioactive molecules . This reagent may serve as a critical intermediate in the synthesis of more complex targets, such as kinase inhibitors or other targeted therapies . Please note that this product is offered exclusively For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care, and it is recommended to store it at 2-8°C .

Properties

CAS No.

1055404-32-4

Molecular Formula

C8H13NS

Molecular Weight

155.3

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

In a typical procedure, thiomorpholine is treated with 1-bromo-3-butyne in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds via an Sₙ2 mechanism , where the amine’s lone pair attacks the electrophilic carbon adjacent to the bromide, displacing the leaving group.

Key variables :

  • Solvent polarity : DMF enhances nucleophilicity but may require higher temperatures (60–80°C).

  • Base selection : Stronger bases (e.g., NaH) accelerate the reaction but risk side reactions like elimination.

  • Stoichiometry : A 1:1.2 molar ratio of thiomorpholine to alkylating agent ensures complete conversion.

Analytical Validation

Successful synthesis is confirmed via:

  • ¹H NMR : A singlet at δ 1.8–2.1 ppm (≡C-H) and multiplet signals for thiomorpholine’s methylene groups (δ 2.5–3.5 ppm).

  • ¹³C NMR : Peaks at δ 70–85 ppm (sp-hybridized carbons) and δ 45–55 ppm (N-CH₂).

  • FTIR : Sharp absorption at ~3300 cm⁻¹ (C≡C-H stretch) and 2100 cm⁻¹ (C≡C stretch).

Transition Metal-Catalyzed Alkyne Coupling

For substrates with pre-installed halogens, Sonogashira coupling offers a versatile pathway. This method is advantageous for introducing sterically demanding alkynes or avoiding harsh alkylation conditions.

Halogenated Thiomorpholine Precursors

A halogen (e.g., iodide or bromide) is introduced at the thiomorpholine nitrogen via reaction with N-bromosuccinimide (NBS) or iodine monochloride (ICl). The resulting N-halothiomorpholine undergoes cross-coupling with terminal alkynes under catalytic conditions:

N-I-thiomorpholine+HC≡C-(CH₂)₂-Pd(PPh₃)₄, CuI4-(but-3-yn-1-yl)thiomorpholine\text{N-I-thiomorpholine} + \text{HC≡C-(CH₂)₂-} \xrightarrow{\text{Pd(PPh₃)₄, CuI}} \text{this compound}

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).

  • Solvent: Triethylamine/DMF (1:1) at 60°C.

  • Yield: 60–75% after column chromatography.

Advantages and Limitations

  • Selectivity : Sonogashira coupling avoids over-alkylation common in SN2 reactions.

  • Functional group tolerance : Compatible with esters, nitriles, and protected amines.

  • Cost : Palladium catalysts increase synthetic expense.

Reductive Amination with Propargyl Aldehydes

While less common, reductive amination provides an alternative route using propargyl aldehydes. Thiomorpholine reacts with but-3-yn-1-aldehyde in the presence of a reducing agent (e.g., NaBH₃CN) to form the target compound:

Thiomorpholine+HC≡C-CH₂-CHONaBH₃CNThis compound\text{Thiomorpholine} + \text{HC≡C-CH₂-CHO} \xrightarrow{\text{NaBH₃CN}} \text{this compound}

Optimization considerations :

  • Aldehyde stability : Propargyl aldehydes are prone to polymerization; in situ generation via oxidation of propargyl alcohol may improve yields.

  • Solvent : Methanol or ethanol facilitates proton transfer during imine formation.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficacy of each method:

Method Conditions Yield (%) Purity (HPLC) Key Advantages
N-AlkylationK₂CO₃, DMF, 60°C, 12 h65–78>95%Simplicity, low cost
Sonogashira CouplingPd(PPh₃)₄, CuI, Et₃N/DMF, 60°C, 8 h60–75>98%High selectivity, functional tolerance
Reductive AminationNaBH₃CN, MeOH, rt, 24 h40–5590–93%Mild conditions

Scale-Up Considerations and Industrial Relevance

For industrial production, N-alkylation is preferred due to its scalability and minimal reliance on precious metal catalysts. However, Sonogashira coupling remains valuable for synthesizing derivatives with complex alkynes (e.g., fluorinated or aryl-substituted).

Critical challenges :

  • Purification : Alkyne-containing compounds often require silica gel chromatography or recrystallization from hexane/ethyl acetate.

  • Stability : Terminal alkynes are susceptible to oxidation; storage under inert atmosphere (N₂ or Ar) is recommended .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 4-(But-3-yn-1-yl)thiomorpholine can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : The compound can be reduced at the alkyne group to form alkenes or alkanes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

  • Substitution: : The alkyne group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols add to the triple bond.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: Pd/C, H₂

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alkenes, alkanes

    Substitution: Various substituted thiomorpholines

Scientific Research Applications

4-(But-3-yn-1-yl)thiomorpholine has diverse applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly as a scaffold for designing enzyme inhibitors and receptor modulators.

  • Industry: : It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(but-3-yn-1-yl)thiomorpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The alkyne group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme function or modulating receptor activity.

Comparison with Similar Compounds

Research Findings and Challenges

  • Structural Insights : X-ray crystallography of 4-(4-nitrophenyl)thiomorpholine reveals a chair conformation with axial nitrophenyl groups, contrasting with morpholine analogs due to sulfur’s larger atomic radius .
  • Metabolic Considerations : Thiomorpholine’s sulfur atom serves as a "soft spot" for oxidation, enabling controlled metabolism to sulfoxides or sulfones, which are less toxic and more excretable .
  • Data Gaps : Direct studies on this compound are sparse; most inferences derive from prop-2-yn-1-yl analogs. Further research is needed to characterize its crystallinity, reactivity, and bioactivity.

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